molecular formula C₅H₈O₂ B155257 4-Methoxy-3-buten-2-one CAS No. 4652-27-1

4-Methoxy-3-buten-2-one

Cat. No. B155257
CAS RN: 4652-27-1
M. Wt: 100.12 g/mol
InChI Key: VLLHEPHWWIDUSS-ARJAWSKDSA-N
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Description

4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, is a chemical compound with the linear formula CH3OCH=CHCOCH3 . It has a molecular weight of 100.12 . It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is widely used as a reactant in the synthesis of hydroisoquinoline derivatives .


Synthesis Analysis

Trans-4-Methoxy-3-buten-2-one acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . It is also used as a starting reagent for enantioselective total synthesis of (-)-epibatidine .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-buten-2-one can be represented as CH3OCH=CHCOCH3 .


Chemical Reactions Analysis

Poorly nucleophilic aromatic amines (nitroanilines, chloroanilines, etc.) react readily and selectively with trans-4-methoxy-3-buten-2-one, a convenient, effective and inexpensive surrogate for 3-butyn-2-one, to afford (Z)-enaminones . The efficiency of the reaction mostly lies in the use of water as a solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-buten-2-one include a refractive index of n20/D 1.468 (lit.), boiling point of 200 °C (lit.), and a density of 0.982 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Reactions and Syntheses

  • 4-Methoxy-3-buten-2-one is effectively produced through the conjugate addition of methanol to 3-buten-2-one, catalyzed by solid base catalysts like alkaline earth oxides and alumina-supported potassium fluoride and hydroxide (Kabashima, Katou, & Hattori, 2001).
  • It serves as a useful three-carbon synthon for the synthesis of various heterocycles, demonstrating its utility in regiospecific synthesis of pyrazole, isoxazole, and other structures (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Chemical Reactions and Properties

  • In studies on the electrochemical hydrogenation of 4-phenylbuten-2-ones, including derivatives of 4-methoxy-3-buten-2-one, it was observed that the reaction efficiencies depend on the method used for electrodeposition of the nickel-black surface (Bryan & Grimshaw, 1997).
  • The compound plays a role in the nucleophilic addition of water to tertiary allylic carbocations, contributing to the understanding of solvolysis reactions (Jia, Ottosson, Zeng, & Thibblin, 2002).

Environmental and Atmospheric Chemistry

  • 4-Methoxy-3-buten-2-one reacts with hydroxyl radicals in gas-phase reactions, contributing to the understanding of atmospheric chemistry. The study of its reaction kinetics and products helps assess its atmospheric implications (Gibilisco, Barnes, Bejan, & Wiesen, 2020).

Safety And Hazards

4-Methoxy-3-buten-2-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The results of the present study provide new insights regarding the contribution of these multifunctional volatile organic compounds (VOCs) in the generation of secondary organic aerosols (SOAs) and long-lived nitrogen containing compounds in the atmosphere .

properties

IUPAC Name

(E)-4-methoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLHEPHWWIDUSS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308458
Record name (3E)-4-Methoxy-3-buten-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-buten-2-one

CAS RN

51731-17-0, 4652-27-1
Record name (3E)-4-Methoxy-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51731-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-4-Methoxy-3-buten-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3E)-4-Methoxy-3-buten-2-one
Source EPA DSSTox
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Record name 4-methoxybut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.807
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Record name (E)-4-methoxy-3-buten-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
RG Gibilisco, I Barnes, IG Bejan… - … Chemistry and Physics, 2020 - acp.copernicus.org
… in the present work for (E)-4-methoxy-3-buten-2-one with its methylated analogue 3-penten-2-… an increase of the (E)-4-methoxy-3-buten-2-one + OH reaction rate coefficient compared to …
Number of citations: 3 acp.copernicus.org
B Du, W Zhang - ACS Earth and Space Chemistry, 2023 - ACS Publications
… and kinetics of the oxidation of (E)-4-methoxy-3-buten-2-one by hydroxyl radicals (OH) in the … The kinetic results imply that the reaction for OH radicals with (E)-4-methoxy-3-buten-2-one …
Number of citations: 2 pubs.acs.org
M Jebari, K Pasturaud, B Picard… - Organic & …, 2016 - pubs.rsc.org
… In conclusion, 4-methoxy-3-buten-2-one is a handy, effective and affordable surrogate of butynone for the synthesis of enaminones from anilines. Running the reaction “on water” exerts …
Number of citations: 8 pubs.rsc.org
GA Molander, HC Brown - The Journal of Organic Chemistry, 1977 - ACS Publications
… The small excess of 4methoxy-3-buten-2-one utilized in the reaction is conveniently hydrolyzed under the basic workup conditions to by-products which are water soluble and/or highly …
Number of citations: 48 pubs.acs.org
GA Molander, B Singaram… - The Journal of Organic …, 1984 - ACS Publications
… [3.3.1 ]nonanes) to 4-methoxy-3-buten-2-one and related derivatives to provide excellent yields of the … To the resulting solution was added 1.2 g (12 mmol) of 4-methoxy-3-buten-2-one.7 …
Number of citations: 21 pubs.acs.org
LR Fedor, J McLaughlin - Journal of the American Chemical …, 1969 - ACS Publications
… the hydrolysis of a substituted vinyl ether, 4-methoxy-3-buten-2-one (1), a reaction which … In contrast, the hydrolysis of 4-methoxy-3-buten-2-one (1) is specific acid catalyzed only and …
Number of citations: 13 pubs.acs.org
LA Reiter - The Journal of Organic Chemistry, 1984 - ACS Publications
" All reactions were run on a 10-mmol scale with a 1.5 molar excess of acetamidine acetate in refluxing dioxane for 24 h except the reaction of 5b which was ran at 80 C. The products …
Number of citations: 26 pubs.acs.org
T Iwado, K Hasegawa, T Sato, M Okada… - The Journal of …, 2013 - ACS Publications
… When 4-methoxy-3-buten-2-one (4) was heated in hot pure water without any additive at 150 C for 30 min, 1,3,5-triacetylbenzene (5) was obtained in an isolated yield of 77% just by …
Number of citations: 15 pubs.acs.org
RG Gibilisco, I Barnesa, IG Bejan, P Wiesena - researchgate.net
… the 3 present work for (E)-4-methoxy-3-buten-2-one with its methylated analogue3-penten-2… an increase of the (E)-4-methoxy-3-buten-2-one + OH reaction rate 10 coefficient compared …
Number of citations: 2 www.researchgate.net
MG Gorbunova, II Gerus, VP Kukhar - Journal of fluorine chemistry, 1993 - Elsevier
… To a solution of PhMgBr [prepared from 2.48 g (18 mmol) of PhBr and 0.45 g (18 mmol) of Mg in diethyl ether (30 ml)] was added trans-4-methoxy-3-buten-2one (2) (1.5 g, 15 mmol) at 0 …
Number of citations: 54 www.sciencedirect.com

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